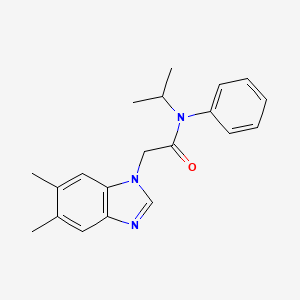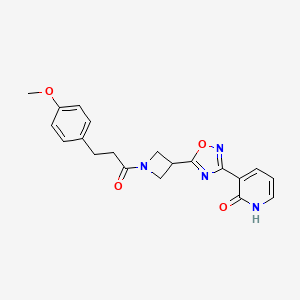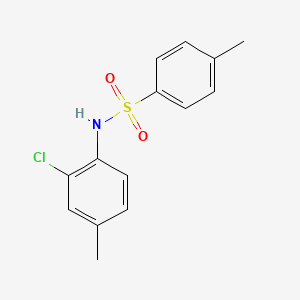![molecular formula C21H26N2O6S2 B2583268 4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-24-7](/img/structure/B2583268.png)
4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It has a molecular formula of C15H22N2O6S2 and a molecular weight of 390.475 Da . It contains a spirocyclic core, which is a feature common to many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the spirocyclic core and various functional groups. The spirocyclic core consists of two rings sharing a single atom, which in this case is a carbon atom . The compound also contains sulfonyl and methoxyphenyl groups, which can significantly influence its chemical properties .Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystallography
Research on cyclohexane-spirohydantoin derivatives, closely related to the mentioned compound, has shown that the molecular structure influences crystal structure and supramolecular arrangements. Studies like those by Graus et al. (2010) have elucidated the role of substituents on the cyclohexane ring in forming supramolecular structures without solvent molecules, highlighting the potential for designing materials with specific crystallographic properties (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Pharmacological Research
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar to the target compound, have been synthesized and evaluated for their antihypertensive and anticonvulsant activities. For instance, Caroon et al. (1981) synthesized a series of 8-substituted derivatives for screening as antihypertensive agents, indicating the potential medical application of these compounds (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, Madaiah et al. (2012) synthesized novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to study their anticonvulsant activities, demonstrating the pharmaceutical relevance of such structures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Material Science and Chemical Synthesis
In the realm of material science and chemical synthesis, compounds structurally related to "4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane" offer insights into the synthesis of novel materials and intermediates for further chemical reactions. For example, research on sulfur-containing spiro compounds by Reddy et al. (1993) and their subsequent derivatization could inform approaches to synthesizing and functionalizing compounds for specific material science applications (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Hypoglycemic Activity
Investigations into the hypoglycemic activity of spiroimidazolidine-2,4-diones, as conducted by Iqbal et al. (2012), reveal the potential of these compounds in managing blood glucose levels. Such studies demonstrate the medical application of spiro compounds in treating diabetes and related conditions (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-17-3-7-19(8-4-17)30(24,25)22-13-11-21(12-14-22)23(15-16-29-21)31(26,27)20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZIZQUMYCDKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)


![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)
